molecular formula C10H8F3N3OS B12238963 N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide

N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide

Cat. No.: B12238963
M. Wt: 275.25 g/mol
InChI Key: BWUQBHPPUYOCEN-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide is a compound that features a benzothiadiazole moiety linked to a trifluorobutanamide group. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for optical materials .

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide involves its ability to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can affect various molecular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide can be compared with other benzothiadiazole derivatives, such as:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility of benzothiadiazole derivatives.

Properties

Molecular Formula

C10H8F3N3OS

Molecular Weight

275.25 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide

InChI

InChI=1S/C10H8F3N3OS/c11-10(12,13)5-4-8(17)14-6-2-1-3-7-9(6)16-18-15-7/h1-3H,4-5H2,(H,14,17)

InChI Key

BWUQBHPPUYOCEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CCC(F)(F)F

Origin of Product

United States

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